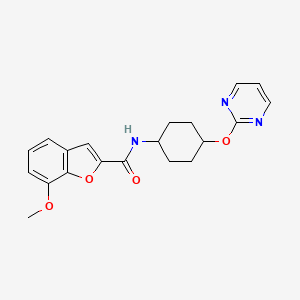

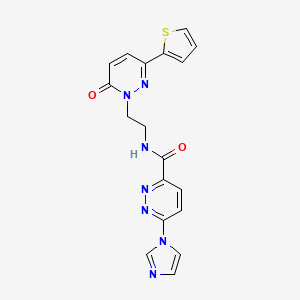

![molecular formula C14H13N3O2S2 B2619768 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351598-42-9](/img/structure/B2619768.png)

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action

The mechanism of action of BHPT is not fully understood; however, studies have suggested that BHPT induces apoptosis in cancer cells by activating the caspase pathway. BHPT has also been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In antimicrobial activity, BHPT has been shown to disrupt the cell membrane of microorganisms, leading to cell death.

Biochemical and Physiological Effects:

BHPT has been found to have various biochemical and physiological effects. In cancer cells, BHPT has been shown to induce apoptosis and inhibit angiogenesis. BHPT has also been found to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms. Additionally, BHPT has been used as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

BHPT has several advantages for lab experiments, including its ability to inhibit cancer cell growth, exhibit antimicrobial activity, and act as a fluorescent probe. However, there are also some limitations to using BHPT in lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of BHPT. One potential direction is the development of BHPT derivatives with increased solubility and reduced toxicity. Another direction is the investigation of the potential applications of BHPT in other fields, such as the detection of metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of BHPT in cancer cells and microorganisms.

Conclusion:

In conclusion, BHPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPT has been synthesized using various methods and has been extensively studied for its potential applications in cancer treatment, antimicrobial activity, and as a fluorescent probe. BHPT has several advantages for lab experiments, including its ability to inhibit cancer cell growth and exhibit antimicrobial activity, but also has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research of BHPT, including the development of BHPT derivatives with increased solubility and reduced toxicity and the investigation of its potential applications in other fields.

Synthesis Methods

BHPT can be synthesized using various methods, including the reaction of 2-mercapto benzoic acid with ethyl acrylate, followed by cyclization with thiourea and 2-bromo-1-phenylethanone. Another method involves the reaction of 2-mercapto benzoic acid with 2-bromo-1-phenylethanone, followed by cyclization with thiourea and 2-bromo-1-phenylethanone. Both methods result in the formation of BHPT.

Scientific Research Applications

BHPT has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as a fluorescent probe. In cancer treatment, BHPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BHPT has also been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, BHPT has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-14(19,12-3-2-6-20-12)8-15-13(18)9-4-5-10-11(7-9)17-21-16-10/h2-7,19H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBMDKVDKCXHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

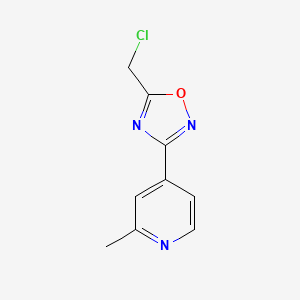

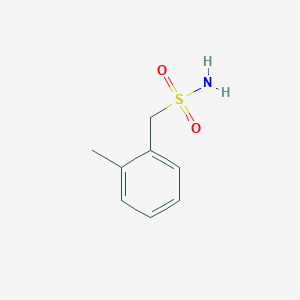

![[3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2619687.png)

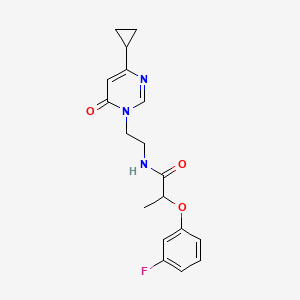

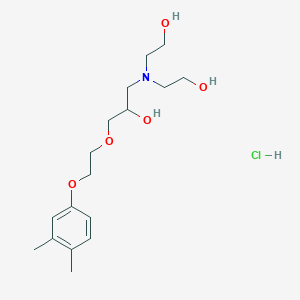

![benzyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2619688.png)

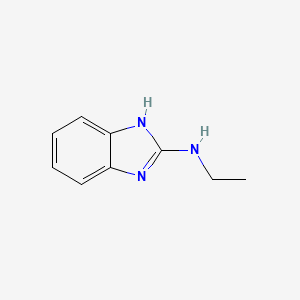

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619691.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2619695.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2619698.png)

![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2619699.png)

![N-(2-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619701.png)